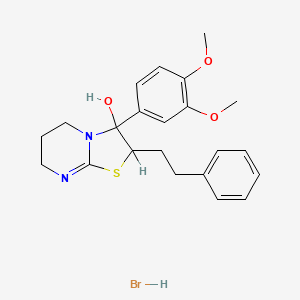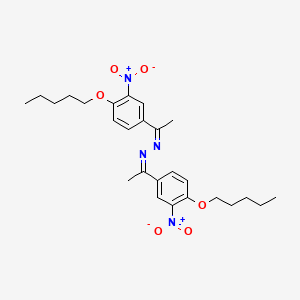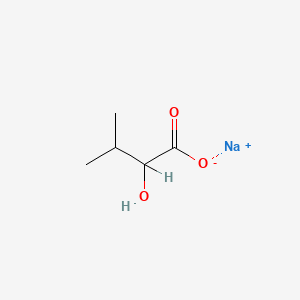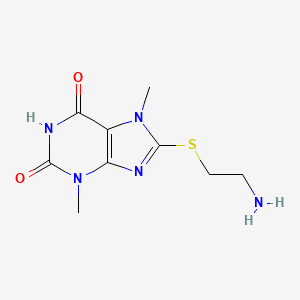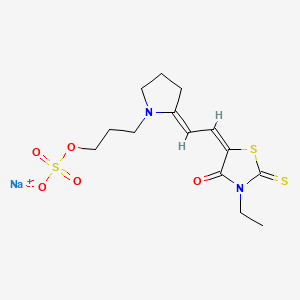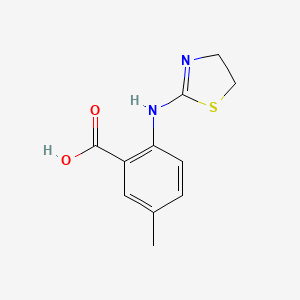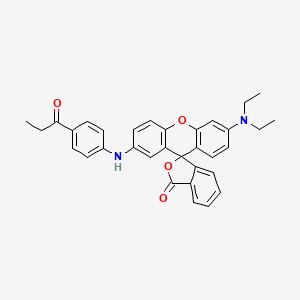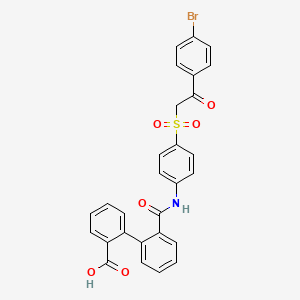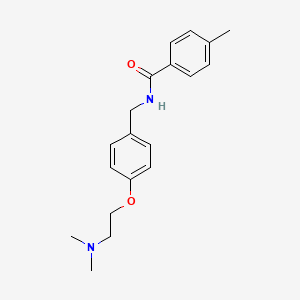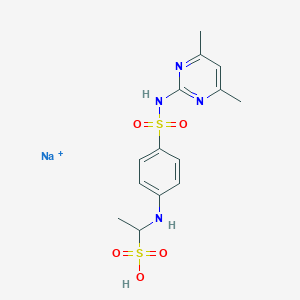
Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulphonyl group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate typically involves multiple steps, starting with the preparation of 4,6-dimethyl-2-pyrimidinamine. This intermediate is then reacted with sulphonyl chloride to introduce the sulphonyl group. The final step involves the reaction with ethanesulphonate under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of products depending on the nucleophile used.
Scientific Research Applications
Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler analog with similar structural features but lacking the sulphonyl and ethanesulphonate groups.
4,6-Dimethyl-2-pyrimidinamine: Another related compound with similar core structure but different functional groups.
Uniqueness
Sodium 1-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)ethanesulphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulphonyl and ethanesulphonate groups makes it a versatile compound with a wide range of applications in various fields .
Properties
CAS No. |
59672-31-0 |
|---|---|
Molecular Formula |
C14H18N4NaO5S2+ |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
sodium;1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]ethanesulfonic acid |
InChI |
InChI=1S/C14H18N4O5S2.Na/c1-9-8-10(2)16-14(15-9)18-24(19,20)13-6-4-12(5-7-13)17-11(3)25(21,22)23;/h4-8,11,17H,1-3H3,(H,15,16,18)(H,21,22,23);/q;+1 |
InChI Key |
SAACEOHXOYIJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(C)S(=O)(=O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


